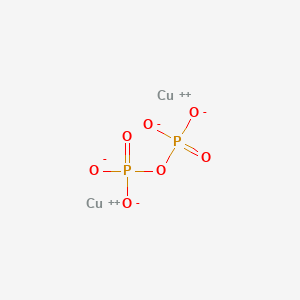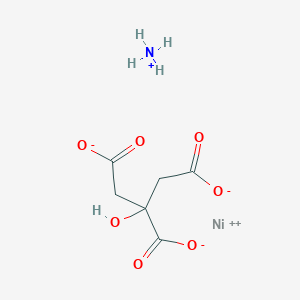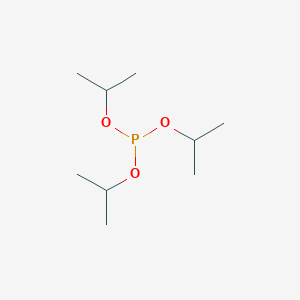
2-Oxo-2H-pyran-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2H-pyran-3-carbonyl chloride, also known as Levulinic acid chloride, is a chemical compound with the molecular formula C6H5ClO3. It is a colorless liquid that is widely used in organic synthesis. The compound is a versatile reagent that is used in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 2-Oxo-2H-pyran-3-carbonyl chloride is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. The compound is particularly reactive towards amines, alcohols, and thiols, which makes it useful in organic synthesis.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 2-Oxo-2H-pyran-3-carbonyl chloride. However, the compound is known to be toxic and can cause irritation to the skin, eyes, and respiratory system. It is also a strong irritant to mucous membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Oxo-2H-pyran-3-carbonyl chloride in lab experiments include its versatility as a reagent, its ability to react with a wide range of nucleophiles, and its ease of purification. However, the compound is toxic and can be hazardous to handle, which requires careful handling and storage.
Orientations Futures
There are several future directions for the use of 2-Oxo-2H-pyran-3-carbonyl chloride in scientific research. One area of interest is the development of new synthetic routes for the preparation of the compound. Another area of interest is the synthesis of new heterocyclic compounds using 2-Oxo-2H-pyran-3-carbonyl chloride as a reagent. Additionally, the compound may have potential applications in the development of new pharmaceuticals and agrochemicals. Further studies are needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of 2-Oxo-2H-pyran-3-carbonyl chloride can be achieved through the reaction of levulinic acid with thionyl chloride. The reaction produces a colorless liquid that can be purified through distillation or recrystallization. The yield of the reaction varies depending on the reaction conditions, but it typically ranges from 70 to 90%.
Applications De Recherche Scientifique
2-Oxo-2H-pyran-3-carbonyl chloride is widely used in scientific research as a versatile reagent. It is used in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. The compound is particularly useful in the synthesis of heterocyclic compounds, which have a wide range of applications in medicinal chemistry. It is also used in the preparation of chiral compounds, which are important in the pharmaceutical industry.
Propriétés
Numéro CAS |
18398-80-6 |
|---|---|
Nom du produit |
2-Oxo-2H-pyran-3-carbonyl chloride |
Formule moléculaire |
C6H3ClO3 |
Poids moléculaire |
158.54 g/mol |
Nom IUPAC |
2-oxopyran-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO3/c7-5(8)4-2-1-3-10-6(4)9/h1-3H |
Clé InChI |
WWERSJXOSRSZAW-UHFFFAOYSA-N |
SMILES |
C1=COC(=O)C(=C1)C(=O)Cl |
SMILES canonique |
C1=COC(=O)C(=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)


pyrimidin-2-one](/img/structure/B93888.png)
![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)



